2-(2,3-dihydro-1H-inden-2-yl)-1,3,6,2-dioxazaborocane
Overview
Description
2-(2,3-dihydro-1H-inden-2-yl)-1,3,6,2-dioxazaborocane is a boron-containing heterocyclic compound
Mechanism of Action
Target of Action
It’s worth noting that indole derivatives, which share a similar structure to this compound, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It’s known that diethanolamine undergoes transesterification with pinacol boronic esters . This reaction could potentially lead to the formation of the compound . The diethanolamine complex readily hydrolyses under aqueous acidic conditions, leading to pure boronic acid .
Biochemical Pathways
Indole derivatives, which share a similar structure, are known to affect a wide range of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
It’s known that pinacol boronic esters, which are structurally related, are usually bench stable, easy to purify, and often even commercially available . These features suggest that the compound might have favorable absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
Indole derivatives, which share a similar structure, have been found to possess various biological activities, suggesting that this compound might have similar effects .
Action Environment
It’s known that the stability of boronic esters, which are structurally related, can be influenced by factors such as temperature and ph .
Biochemical Analysis
Biochemical Properties
2-(2,3-Dihydro-1H-inden-2-yl)-1,3,6,2-dioxazaborocane plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound is known to interact with enzymes such as proteases, where it acts as an inhibitor by forming a reversible covalent bond with the active site serine residue. Additionally, 2-Indanylboronic acid diethanolamine ester can interact with other biomolecules, including nucleic acids and carbohydrates, through its boron atom, which can form stable complexes with diols and other hydroxyl-containing groups .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involving the regulation of protease activity. By inhibiting specific proteases, 2-Indanylboronic acid diethanolamine ester can modulate gene expression and cellular metabolism, leading to changes in cell proliferation, apoptosis, and differentiation. These effects are crucial for understanding the compound’s potential therapeutic applications .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The compound’s boron atom forms reversible covalent bonds with the active sites of enzymes, leading to enzyme inhibition. This interaction is particularly significant in the context of protease inhibition, where the compound binds to the serine residue in the enzyme’s active site, preventing substrate cleavage. Additionally, 2-Indanylboronic acid diethanolamine ester can influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical for its application in biochemical research. Studies have shown that the compound is relatively stable under physiological conditions but can undergo hydrolysis over time, leading to the release of boronic acid and diethanolamine. Long-term exposure to 2-Indanylboronic acid diethanolamine ester has been observed to cause changes in cellular function, including alterations in cell cycle progression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and can effectively inhibit target enzymes. At higher doses, 2-Indanylboronic acid diethanolamine ester can cause adverse effects, including cytotoxicity and organ damage. These threshold effects are essential for determining the compound’s therapeutic window and potential side effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by liver enzymes, leading to the formation of various metabolites that can be excreted from the body. Additionally, 2-Indanylboronic acid diethanolamine ester can influence metabolic flux by modulating the activity of key enzymes involved in carbohydrate and lipid metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion and active transport mechanisms. Once inside the cell, 2-Indanylboronic acid diethanolamine ester can localize to various cellular compartments, including the cytoplasm and nucleus, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For example, 2-Indanylboronic acid diethanolamine ester can accumulate in the endoplasmic reticulum and Golgi apparatus, where it interacts with enzymes involved in protein processing and modification .
Preparation Methods
The synthesis of 2-(2,3-dihydro-1H-inden-2-yl)-1,3,6,2-dioxazaborocane typically involves the reaction of 2,3-dihydro-1H-inden-2-ylamine with boronic acid derivatives under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
2-(2,3-dihydro-1H-inden-2-yl)-1,3,6,2-dioxazaborocane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of boronic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of boron-hydride complexes.
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles, leading to the formation of substituted boron-containing compounds.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum complexes. Major products formed from these reactions include various boronic acid derivatives and boron-hydride complexes.
Scientific Research Applications
2-(2,3-dihydro-1H-inden-2-yl)-1,3,6,2-dioxazaborocane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex boron-containing compounds.
Biology: The compound is studied for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various biomolecules.
Industry: The compound is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Comparison with Similar Compounds
Similar compounds to 2-(2,3-dihydro-1H-inden-2-yl)-1,3,6,2-dioxazaborocane include:
2,3-dihydro-1H-inden-1-one derivatives: These compounds share the indene structure but lack the boron-containing dioxazaborocane ring.
Boronic acid derivatives: These compounds contain boron but differ in their structural framework and functional groups.
Boron-hydride complexes: These compounds contain boron-hydrogen bonds and are used in various chemical reactions and applications.
The uniqueness of this compound lies in its combination of the indene structure with the boron-containing dioxazaborocane ring, which imparts unique chemical and biological properties.
Properties
IUPAC Name |
2-(2,3-dihydro-1H-inden-2-yl)-1,3,6,2-dioxazaborocane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BNO2/c1-2-4-12-10-13(9-11(12)3-1)14-16-7-5-15-6-8-17-14/h1-4,13,15H,5-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLSXCXOMNZXQRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCCNCCO1)C2CC3=CC=CC=C3C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00626608 | |
Record name | 2-(2,3-Dihydro-1H-inden-2-yl)-1,3,6,2-dioxazaborocane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00626608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
501014-44-4 | |
Record name | 2-(2,3-Dihydro-1H-inden-2-yl)tetrahydro-4H-1,3,6,2-dioxazaborocine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=501014-44-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2,3-Dihydro-1H-inden-2-yl)-1,3,6,2-dioxazaborocane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00626608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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